molecular formula C20H16ClNO2 B2651506 N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 439111-14-5

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2651506
CAS No.: 439111-14-5
M. Wt: 337.8
InChI Key: MWACKHFHQWTGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. This compound has garnered interest due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can reduce inflammation and induce apoptosis in cancer cells. This inhibition occurs through the disruption of signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-chlorobenzyl group and the naphthofuran core contributes to its potent inhibitory effects on NF-κB .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACKHFHQWTGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.